molecular formula C5H2BrNO2 B6267243 2-bromo-5-isocyanatofuran CAS No. 1017027-06-3

2-bromo-5-isocyanatofuran

Cat. No.: B6267243
CAS No.: 1017027-06-3
M. Wt: 188
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Description

2-Bromo-5-isocyanatofuran is a halogenated furan derivative characterized by a bromine atom at position 2 and an isocyanato (-NCO) functional group at position 5 of the furan ring. Key properties reported in the literature include:

  • Molecular Formula: C₅H₂BrNO₂ (note: lists C₅H₁₁ClO, which may reflect a reporting error; the formula C₅H₂BrNO₂ aligns with the expected structure) .
  • CAS Registry Number: 139364-99-1 .
  • Key Features: The isocyanato group confers high electrophilicity, enabling reactions with nucleophiles (e.g., amines, alcohols), while the bromine atom allows further functionalization via cross-coupling reactions.

This compound is primarily utilized as a reactive intermediate in pharmaceutical synthesis and polymer chemistry due to its dual functionality.

Properties

CAS No.

1017027-06-3

Molecular Formula

C5H2BrNO2

Molecular Weight

188

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-isocyanatofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-5-isocyanatofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-isocyanatofuran involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophiles, leading to the formation of urethanes or ureas. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbon atoms in the furan ring .

Comparison with Similar Compounds

Table 1. Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Reactivity Highlights Key Applications References
This compound C₅H₂BrNO₂ Br (C2), -NCO (C5) High reactivity with nucleophiles; Suzuki coupling at Br Drug intermediates, polymer synthesis
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one C₇H₉BrO₃ Br-acetyl (C5), methyl (C5) Electrophilic bromoacetyl group Organic synthesis, medicinal chemistry
Methyl 5-bromo-3-methoxybenzofuran-2-carboxylate C₁₂H₉BrO₄ Br (C5), methoxy (C3), ester Bromine substitution; ester hydrolysis Antimicrobial agents
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate C₁₈H₁₄BrFO₄ Br (C5), F (C2), hydroxy (C5) Halogen bonding; hydrogen bonding Anticancer research
4-Bromo-5-chloro-2-fluorophenyl isothiocyanate C₇H₂BrClFNS Br (C4), Cl (C5), F (C2), -NCS Electrophilic aromatic substitution Bioactive compound synthesis

Reactivity and Functional Group Analysis

Isocyanato Group (-NCO) vs. Other Electrophilic Groups :

  • The -NCO group in this compound reacts rapidly with amines to form ureas, unlike bromoacetyl or ester groups in analogs (e.g., 5-(2-bromoacetyl)-5-methyldihydrofuran-2(3H)-one), which require harsher conditions for nucleophilic substitution .
  • Compared to isothiocyanates (e.g., 4-bromo-5-chloro-2-fluorophenyl isothiocyanate), the isocyanato group exhibits higher electrophilicity but lower stability in aqueous environments .

Bromine Substitution :

  • Bromine at position 2 in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine at position 5 in benzofuran derivatives (e.g., methyl 5-bromo-3-methoxybenzofuran-2-carboxylate) primarily influences steric effects and ring electronics .

Ring System Differences :

  • Furan vs. benzofuran cores: Benzofuran derivatives (e.g., ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate) exhibit extended conjugation, enhancing UV absorption and bioactivity compared to simpler furans .

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